

Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diallyl trisulfide

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A Technical Guide for Researchers and Drug Development Professionals

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (*Allium sativum*), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.^{[1][2]} This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of DATS. The information is tailored for researchers, scientists, and drug development professionals seeking to explore DATS as a lead compound for novel therapeutic interventions.

Core Mechanisms of Action

DATS exerts its beneficial effects through a multi-pronged approach, primarily by modulating cellular redox balance and inflammatory signaling cascades. Its actions can be broadly categorized into antioxidant and anti-inflammatory effects, which are intricately linked.

Antioxidant Properties

The antioxidant capacity of DATS is attributed to several mechanisms^[1]:

- **Direct Radical Scavenging:** DATS can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.^[1]
- **Enhancement of Antioxidant Enzyme Activity:** DATS upregulates the expression and activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione

peroxidase (GSH-Px), bolstering the body's endogenous antioxidant defenses.[1]

- **Activation of the Nrf2-ARE Pathway:** A key mechanism of DATS-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3] DATS has been shown to interact with Keap1, a cytosolic repressor of Nrf2, leading to Nrf2's translocation to the nucleus and subsequent transcription of antioxidant genes.[4]

Anti-inflammatory Properties

DATS demonstrates robust anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response[1][5]:

- **Inhibition of the NF- κ B Pathway:** DATS can suppress the activation of Nuclear Factor-kappa B (NF- κ B), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] This inhibition is achieved by preventing the degradation of I κ B α , the inhibitory subunit of NF- κ B.[6]
- **Modulation of MAPK Signaling:** DATS has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli, including inflammatory signals.[1][5]
- **Downregulation of Pro-inflammatory Mediators:** DATS effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1 β).[1][6] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process.[6][7]

Quantitative Data on Diallyl Trisulfide's Bioactivity

The following tables summarize the quantitative effects of DATS on various antioxidant and anti-inflammatory markers from key in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Effects of **Diallyl Trisulfide**

Cell Line	Inducing Agent	DATS Concentration	Outcome	Reference
H9c2 Cardiomyocytes	High Glucose	10 μ M	Significantly reduced intracellular ROS levels and caspase-3 activity.	[8]
Human Breast Epithelial Cells	Benzo[a]Pyrene (1 μ M)	40-80 μ M	Significantly attenuated the increase in 8-OHdG levels (a marker of oxidative DNA damage).	[9]
C2C12 Myoblasts	Hydrogen Peroxide (H ₂ O ₂)	Not Specified	Attenuated H ₂ O ₂ -induced growth inhibition, DNA damage, and apoptosis by suppressing ROS generation.	[10]
Hepatic Stellate Cells (HSCs)	Hydrogen Peroxide (H ₂ O ₂)	Not Specified	Decreased intracellular levels of ROS and lipid peroxidation (LPO), and increased intracellular levels of glutathione (GSH).	[11]

Table 2: In Vitro Anti-inflammatory Effects of **Diallyl Trisulfide**

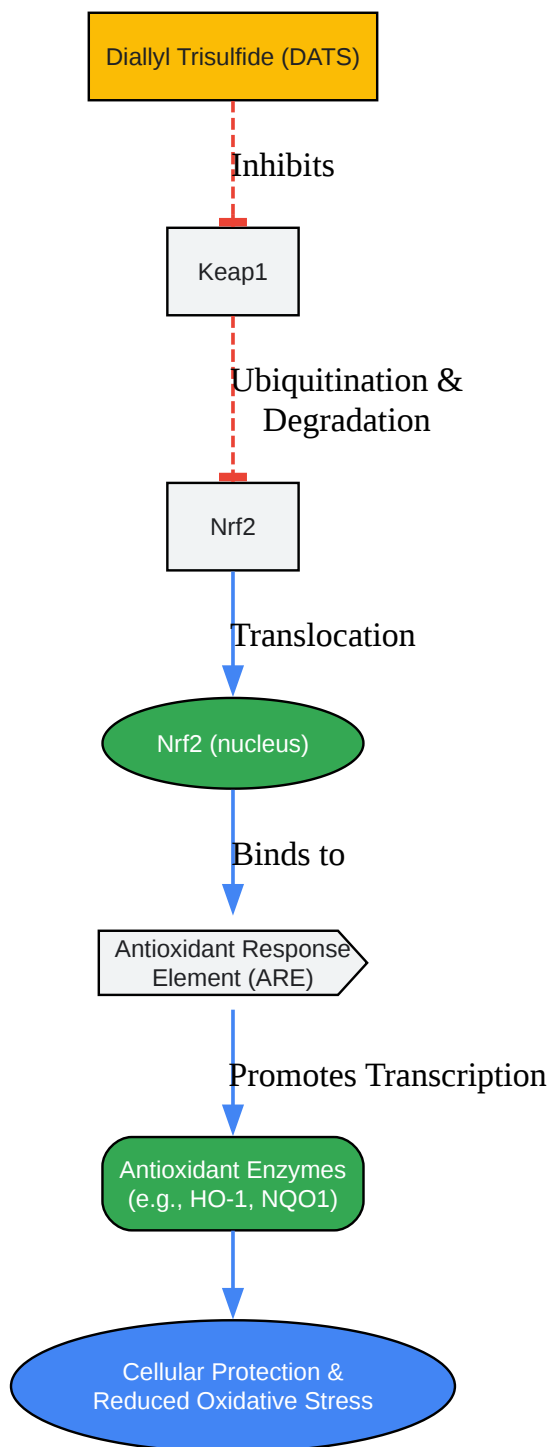
Cell Line	Inducing Agent	DATS Concentration	Outcome	Reference
RAW 264.7 Macrophages	Lipopolysaccharide (LPS)	Non-toxic concentrations	Inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE ₂). Attenuated the release of TNF- α and IL-1 β .	[6]
A549 Cells	Naphthalene	Not Specified	Inhibited the production of naphthalene-induced ROS. Reduced the production of TNF- α , IL-6, and IL-8.	[1]
BV2 Microglia	Lipopolysaccharide (LPS)	150 μ M	Suppressed LPS-stimulated expression of TLR4 and MyD88.	[12]
Primary Effusion Lymphoma (PEL) Cells	-	Not Specified	Inhibited NF- κ B signaling and induced apoptosis.	[13]

Table 3: In Vivo Effects of **Diallyl Trisulfide**

Animal Model	Condition	DATS Dosage	Outcome	Reference
Kunming Mice	Naphthalene-induced lung injury	Not Specified	Inhibited the production of serum nitric oxide (NO) and myeloperoxidase (MPO) in the lungs.	[1]
Rats	Arsenic-induced renal injury	Not Specified	Protected against oxidative stress-mediated renal injury.	[2]
Streptozotocin-treated Diabetic Rats	Hyperglycemia	40 mg/kg BW	Protected against hyperglycemia-induced ROS-mediated apoptosis in cardiomyocytes.	[8]
BALB/c Mice	Tobacco smoke-induced bladder changes	Not Specified	Reversed tobacco smoke-induced NF- κ B pathway activation, epithelial-mesenchymal transition (EMT), and acquisition of cancer stem cell (CSC) properties.	[14]

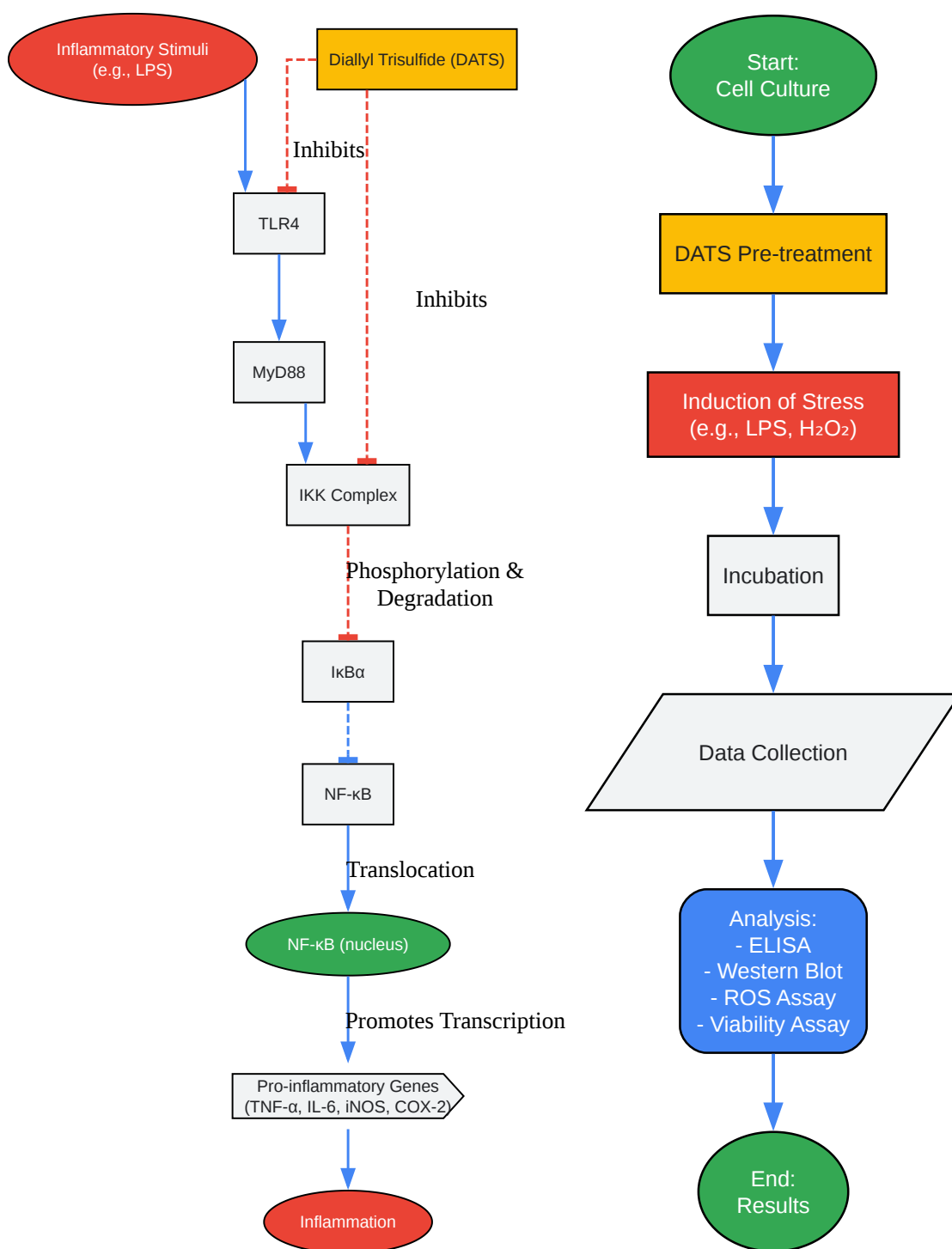
Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Diallyl Trisulfide**.



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Caption: DATS activates the Nrf2-ARE antioxidant pathway.



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- To cite this document: BenchChem. [Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029840#diallyl-trisulfide-antioxidant-and-anti-inflammatory-properties]

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